molecular formula C22H29N3O2 B12341302 1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea

Cat. No.: B12341302
M. Wt: 367.5 g/mol
InChI Key: UNJDNVXDOXCXCM-OEAKJJBVSA-N
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Description

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with phenylurea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyacetophenone: A compound with a similar hydroxyphenyl group but different overall structure.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another compound with a similar hydroxyphenyl group used as a polymer stabilizer.

Uniqueness

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for various chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C22H29N3O2/c1-21(2,3)17-12-15(13-18(19(17)26)22(4,5)6)14-23-25-20(27)24-16-10-8-7-9-11-16/h7-14,26H,1-6H3,(H2,24,25,27)/b23-14+

InChI Key

UNJDNVXDOXCXCM-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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